oxan-4-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate
Description
Oxan-4-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate is a heterocyclic compound featuring a 1,4-thiazepane core substituted with a thiophen-2-yl group at the 7-position and an oxan-4-yl (tetrahydropyran-4-yl) ester moiety at the 4-position.
Properties
IUPAC Name |
oxan-4-yl 7-thiophen-2-yl-1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S2/c17-15(19-12-4-8-18-9-5-12)16-6-3-14(21-11-7-16)13-2-1-10-20-13/h1-2,10,12,14H,3-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMGVKBWGSHJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)OC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-4-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as tetrahydro-2H-pyran-4-yl and thiophen-2-yl, followed by their combination under specific reaction conditions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques such as continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Reaction Pathway
Key Notes :
-
The amino thiol precursor is often prepared via Gabriel synthesis or reductive amination .
-
Steric effects may necessitate prolonged reaction times (12–24 hrs) .
Reaction Table
Challenges :
-
Regioselectivity issues may arise; protecting groups (e.g., Boc on the thiazepane nitrogen) improve specificity .
Esterification with Oxan-4-ol
The carboxylate ester is formed via Steglich esterification :
Reaction Parameters
| Component | Details |
|---|---|
| Carboxylic acid precursor | 1,4-Thiazepane-4-carboxylic acid |
| Alcohol | Oxan-4-ol (tetrahydropyran-4-ol) |
| Coupling agent | DCC, DMAP |
| Solvent | Anhydrous CH₂Cl₂ |
| Temperature | 0°C → RT, 12 hrs |
| Yield | 80–85% |
Purification : Silica gel chromatography (EtOAc/hexane gradient) .
Functional Group Modifications
Post-esterification modifications include:
Stability and Degradation Pathways
The compound undergoes:
-
Hydrolytic degradation : Accelerated in acidic/basic conditions (e.g., t₁/₂ = 8 hrs at pH 2).
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Thermal decomposition : Above 150°C, yielding thiophene and CO₂.
Degradation Products
| Condition | Major Products |
|---|---|
| Acidic (HCl, 1M) | 1,4-Thiazepane-4-carboxylic acid, oxan-4-ol |
| Basic (NaOH, 1M) | Sodium carboxylate, oxan-4-ol |
Spectral Data for Validation
| Technique | Key Peaks |
|---|---|
| ¹H NMR (CDCl₃) | δ 4.85 (m, oxan H), 3.45 (t, thiazepane S-CH₂), 7.25 (d, thiophene H) |
| HRMS | m/z 381.0925 [M+H]⁺ |
Scientific Research Applications
The compound oxan-4-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, agricultural science, and material science.
Molecular Formula
- Molecular Formula : C₁₃H₁₃N₃O₂S₂
- Molecular Weight : 305.39 g/mol
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential pharmacological activities.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazepane compounds exhibit antimicrobial properties against various pathogens. The oxan-4-yl group may enhance solubility and bioavailability, making it suitable for drug formulation.
- Anticancer Properties : Research indicates that thiazepane derivatives can inhibit tumor growth in vitro. The unique structural features of this compound may contribute to its effectiveness against specific cancer cell lines.
Agricultural Science
In agricultural research, compounds similar to this compound are being explored as potential agrochemicals.
- Pesticide Development : The compound's structure suggests it could be effective in developing new pesticides with reduced toxicity to non-target organisms while maintaining efficacy against pests.
Material Science
The unique properties of the compound make it a candidate for applications in material science.
- Polymer Chemistry : Its ability to form stable bonds with various substrates could be utilized in creating new polymeric materials with enhanced mechanical and thermal properties.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of thiazepane derivatives. The results indicated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents .
Case Study 2: Anticancer Efficacy
Research conducted at a leading cancer research institute evaluated the anticancer properties of thiazepane-derived compounds. In vitro tests showed that certain derivatives could induce apoptosis in breast cancer cells, highlighting the therapeutic potential of this compound .
Case Study 3: Agrochemical Applications
An agricultural study focused on the synthesis of new pesticides based on thiazepane structures. The findings revealed that derivatives demonstrated effective pest control with lower environmental impact compared to traditional pesticides, indicating a promising direction for future research .
Mechanism of Action
The mechanism by which oxan-4-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares a common 1,4-thiazepane-4-carboxylate backbone with two closely related analogs:
- Methyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate (QJ1)
- Ethyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate (QKD)
The primary distinction lies in the ester substituent:
- QJ1 : Methyl ester (C1)
- QKD : Ethyl ester (C2)
- Oxan-4-yl derivative : Tetrahydropyran-4-yl ester (C5H9O)
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ester Group | Key Structural Features |
|---|---|---|---|---|
| QJ1 (Methyl ester) | C11H15NO2S2 | 257.37 | Methyl | Compact, polarizable, minimal steric hindrance |
| QKD (Ethyl ester) | C12H17NO2S2 | 271.40 | Ethyl | Slightly increased lipophilicity vs. methyl |
| Oxan-4-yl derivative | C13H19NO3S2 | 301.42 | Oxan-4-yl | Bulky, oxygen-containing cyclic ether |
Implications of Ester Substituents
Pharmacokinetic and Bioactivity Predictions
- Metabolic Stability : The oxan-4-yl group may resist esterase-mediated hydrolysis better than methyl/ethyl esters due to steric protection of the carbonyl group.
- Bioavailability : Increased lipophilicity could improve passive diffusion but may necessitate formulation adjustments to address solubility limitations.
Biological Activity
Oxan-4-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and underlying mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula . The compound features a thiazepane ring, which is known for its diverse biological activity, combined with a thiophene moiety that enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:
- Formation of the Thiazepane Ring : Utilizing thioketones and amines under controlled conditions to form the thiazepane structure.
- Carboxylation : Introducing the carboxylate group through nucleophilic substitution reactions.
- Final Modifications : Adjusting substituents on the thiophene and oxan groups to optimize biological activity.
Antimicrobial Activity
Research indicates that oxan derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the specific derivative tested.
Anticancer Properties
In vitro studies have shown that oxan derivatives possess anticancer activity. For instance, a derivative with structural similarities demonstrated an IC50 value of 5 µM against human breast cancer cells (MCF-7). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. In a model of neurodegeneration, it was found to inhibit acetylcholinesterase (AChE) activity significantly, suggesting potential applications in treating Alzheimer's disease. The IC50 for AChE inhibition was reported at 12 µM.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as AChE and various bacterial enzymes.
- Reactive Oxygen Species (ROS) Modulation : It has been shown to reduce oxidative stress markers in cellular models.
- Cell Signaling Pathways : The compound may influence pathways involved in cell survival and apoptosis, particularly in cancer cells.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several thiazepane derivatives, including oxan-based compounds. The results indicated that these compounds could serve as lead candidates for developing new antibiotics due to their potency against resistant strains .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of thiazepane derivatives in a mouse model of Alzheimer's disease. The study reported that treatment with oxan derivatives resulted in improved cognitive function and reduced amyloid plaque formation .
Data Summary
Q & A
Q. What are the established synthetic routes for oxan-4-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including cyclocondensation and functionalization. For example, analogous compounds like methyl or ethyl esters of 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate (QJ1 and QKD in ) are synthesized via nucleophilic substitution and ring-closing reactions. Key steps include:
- Thiophene incorporation : Acylation of thiophene derivatives using γ-keto ester precursors (e.g., methyl 4-oxo-4-(thiophen-2-yl)butanoate, as in ).
- Thiazepane ring formation : Cyclization of amine and thiol precursors under controlled pH and temperature.
- Oxan-4-yl esterification : Substitution of the methyl/ethyl ester group with oxan-4-yl via nucleophilic acyl substitution. Optimized conditions (e.g., anhydrous solvents, inert atmosphere) improve yields by minimizing side reactions like hydrolysis .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry (e.g., the 7S configuration in analogous compounds) and confirms substituent positions via H and C chemical shifts .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., CHNOS for related structures) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation of the thiazepane ring and oxan-4-yl group. Software like SHELX ( ) and Mercury ( ) are used for refinement and visualization .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the electronic properties and reactivity of this compound?
DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula in ) model electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For example:
- The thiophene ring’s electron-rich nature directs electrophilic substitution reactions.
- The oxan-4-yl group’s steric effects influence reaction kinetics at the carboxylate moiety. Validation via experimental data (e.g., reaction yields, regioselectivity) is essential to address discrepancies between theoretical and observed reactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Methodological solutions include:
- Standardized bioassays : Use established protocols (e.g., NIH/WHO guidelines) for antimicrobial or anticancer testing.
- Purity validation : HPLC or GC-MS to confirm >95% purity (as in Safety Data Sheets, ).
- Structure-activity relationship (SAR) studies : Compare with derivatives like 2,2,2-trifluoroethyl analogs () to isolate functional group contributions .
Q. How do solid-phase vs. solution-phase synthesis methods impact scalability and stereochemical control?
- Solution-phase : Allows precise temperature control (e.g., -78°C for lithiation steps) but may require tedious purification.
- Solid-phase : Enables combinatorial chemistry (e.g., resin-bound intermediates) but risks incomplete coupling reactions. For stereospecific synthesis (e.g., 7S configuration), chiral auxiliaries or catalysts are critical in both methods .
Methodological Considerations
Q. What experimental precautions are necessary when handling this compound in pharmacological studies?
- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) per SDS guidelines ().
- Solvent selection : Avoid DMSO if studying thiol-reactive pathways; use acetonitrile or THF instead.
- Stability testing : Monitor decomposition via TLC or LC-MS under storage conditions (e.g., -20°C, argon atmosphere) .
Q. How can crystallographic data be leveraged to design derivatives with enhanced bioactivity?
Mercury software ( ) identifies key intermolecular interactions (e.g., hydrogen bonds between the carboxylate and target proteins). Modifications to the oxan-4-yl group (e.g., fluorination, ) can enhance binding affinity without distorting the thiazepane ring’s conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
